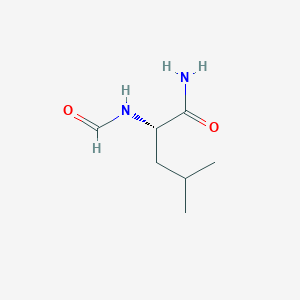
N~2~-Formyl-L-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Formyl-L-leucinamide is an organic compound derived from leucine, an essential amino acid It is characterized by the presence of a formyl group attached to the nitrogen atom of the leucinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Formyl-L-leucinamide typically involves the N-formylation of L-leucinamide. One common method is the reaction of L-leucinamide with formic acid in the presence of a catalyst. For instance, sulfonic acid functionalized over biguanidine fabricated silica-coated heterogeneous magnetic nanoparticles (NP@SO3H) can be used as an efficient and recyclable catalyst for this reaction . The reaction is carried out under mild conditions, and the catalyst can be easily recovered and reused.
Industrial Production Methods
Industrial production of N2-Formyl-L-leucinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of catalyst and reaction conditions is crucial to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Formyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: N2-Formyl-L-leucinamide can be converted to N2-carboxyl-L-leucinamide.
Reduction: The product can be N2-hydroxymethyl-L-leucinamide.
Substitution: Various substituted derivatives of N2-Formyl-L-leucinamide can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~2~-Formyl-L-leucinamide has several applications in scientific research:
Biology: The compound is studied for its role in protein synthesis and modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive peptides.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N2-Formyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also act as a prodrug, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide derivative with similar structural features.
D-leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-[(1s)-1-formyl-3-methylbutyl]: Another leucinamide derivative with a formyl group.
Uniqueness
N~2~-Formyl-L-leucinamide is unique due to its specific formylation at the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as a chiral derivatization reagent and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
59867-89-9 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
(2S)-2-formamido-4-methylpentanamide |
InChI |
InChI=1S/C7H14N2O2/c1-5(2)3-6(7(8)11)9-4-10/h4-6H,3H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
SYWGXOBGAQRXAZ-LURJTMIESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)NC=O |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
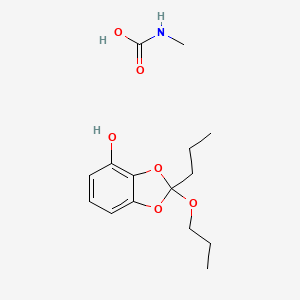
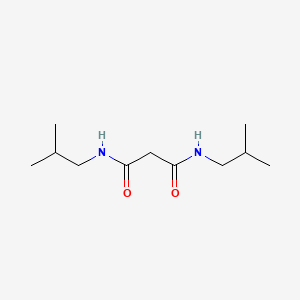
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B14604679.png)
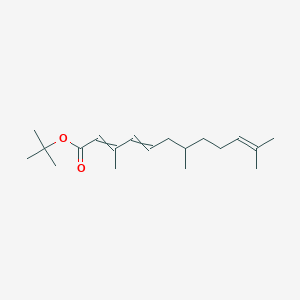
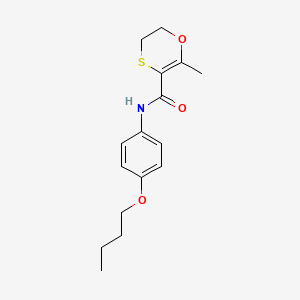
![1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14604693.png)
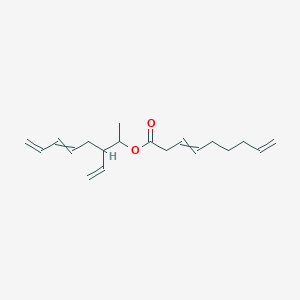
![N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B14604709.png)
![3-Ethyl-2-[3-(pyridin-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14604717.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)
